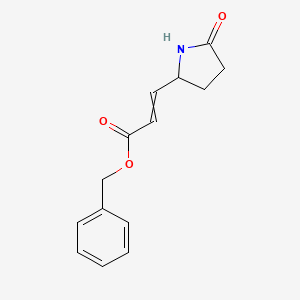
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate is a chemical compound with the molecular formula C14H15NO3 It is a derivative of pyrrolidinone, featuring a benzyl ester group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate typically involves the reaction of benzyl alcohol with 3-(5-oxopyrrolidin-2-yl)prop-2-enoic acid. The reaction is often catalyzed by an acid or base to facilitate esterification. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Benzyl 3-(5-oxopyrrolidin-2-yl)propanoic acid.
Reduction: Benzyl 3-(5-hydroxypyrrolidin-2-yl)prop-2-enoate.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
- Diethyl (5-oxopyrrolidin-2-yl)phosphonate
- Ethyl 3-(5-oxopyrrolidin-2-yl)propanoate
Uniqueness
Benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate is unique due to its specific ester and enone functionalities, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic properties, making it suitable for specific synthetic and research purposes.
Properties
CAS No. |
106039-99-0 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
benzyl 3-(5-oxopyrrolidin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c16-13-8-6-12(15-13)7-9-14(17)18-10-11-4-2-1-3-5-11/h1-5,7,9,12H,6,8,10H2,(H,15,16) |
InChI Key |
NXWMEOAOOUTDKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C=CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















